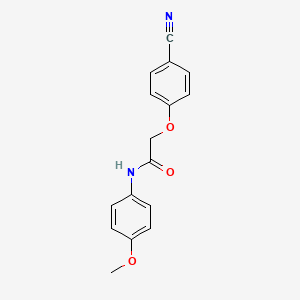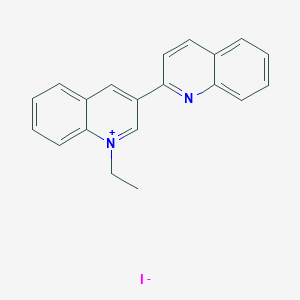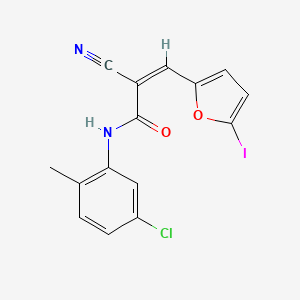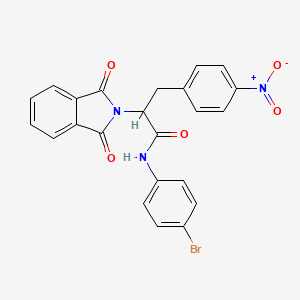
2-(4-cyanophenoxy)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyanophenoxy)-N-(4-methoxyphenyl)acetamide, commonly known as CPMA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPMA belongs to the class of amides and has a molecular weight of 332.38 g/mol.
Wirkmechanismus
The mechanism of action of CPMA has been studied extensively. It has been shown to inhibit the activity of specific enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor growth. CPMA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, CPMA has been found to modulate specific signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in various cellular processes.
Biochemical and Physiological Effects:
CPMA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. CPMA has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. Additionally, CPMA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CPMA has several advantages for lab experiments. It has a high purity and stability, which ensures reproducibility of results. CPMA is also readily available and relatively inexpensive compared to other compounds with similar biological activities. However, CPMA has some limitations, including its low solubility in water, which may limit its use in certain experiments. Additionally, CPMA has not been extensively tested for its toxicity, which may limit its use in vivo.
Zukünftige Richtungen
CPMA has several potential future directions for scientific research. One area of interest is the development of CPMA-based therapies for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, CPMA could be used as a tool to study the role of specific proteins and signaling pathways in various biological processes. Further research is needed to explore the full potential of CPMA and its applications in scientific research.
Conclusion:
In conclusion, CPMA is a synthetic compound with a wide range of potential applications in scientific research. Its synthesis method has been optimized to ensure high yield and purity of the final product. CPMA has been extensively studied for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been investigated for its potential use in the treatment of neurodegenerative diseases. CPMA has several advantages for lab experiments, including its high purity and stability, but also has some limitations, such as its low solubility in water. Future research is needed to explore the full potential of CPMA and its applications in scientific research.
Synthesemethoden
CPMA can be synthesized through a multistep process involving the reaction of 4-cyanophenol with 4-methoxybenzaldehyde, followed by the condensation of the resulting product with acetic anhydride and ammonium acetate. The final product is obtained through the purification of the crude product using column chromatography. The synthesis method of CPMA has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CPMA has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. CPMA has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, CPMA has been used as a tool to study the role of specific proteins and signaling pathways in various biological processes.
Eigenschaften
IUPAC Name |
2-(4-cyanophenoxy)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-8-4-13(5-9-14)18-16(19)11-21-15-6-2-12(10-17)3-7-15/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNJITSNSONCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS*,5S*,9aS*)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5019144.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B5019158.png)
![N-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5019166.png)
![ethyl [4-({[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B5019170.png)

![N,N-dimethyl-2-{3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazol-1-yl}ethanamine](/img/structure/B5019188.png)

![3-(1,3-benzodioxol-5-yl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5019199.png)
![3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5019207.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5019219.png)
![1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5019235.png)
![[1-(5-bromo-2,4-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B5019250.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5019255.png)